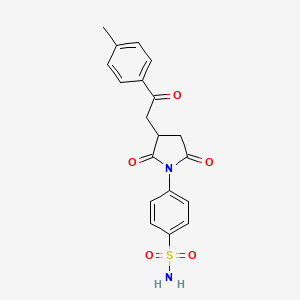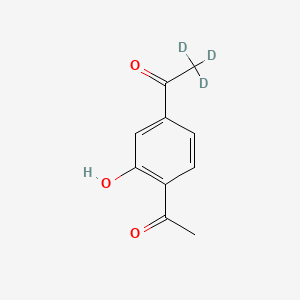
CPT-Se4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CPT-Se4 is a seleno-derivative of Camptothecin (CPT), a well-known topoisomerase inhibitor. This compound exhibits enhanced efficacy in cancer cell eradication and tumor suppression. It reduces the GSH/GSSG balance and total thiol content while increasing reactive oxygen species (ROS) concentrations in Hep G2 cells, leading to the induction of cancer cell apoptosis . This compound demonstrates cytotoxicity towards a range of cell lines including HeLa, Hep G2, A549, and SMMC-7721, with IC50 values ranging from 2.54 to 6.4 μM .
Preparation Methods
CPT-Se4 is synthesized through the integration of a diselenide unit into Camptothecin. The synthetic route involves the incubation of CPT-Se3 or this compound with glutathione (GSH) overnight, followed by further incubation with a selenol probe . The reaction conditions include maintaining a concentration of 100 μM for CPT-Se3 or this compound and 5 mM for GSH
Chemical Reactions Analysis
CPT-Se4 undergoes several types of chemical reactions, including:
Oxidation: This compound increases ROS concentrations in cells, indicating its involvement in oxidative processes.
Reduction: The compound reduces the GSH/GSSG balance and total thiol content.
Substitution: The integration of the diselenide unit into CPT is a substitution reaction.
Common reagents used in these reactions include glutathione and selenol probes. The major products formed from these reactions are oxidized glutathione and superoxides .
Scientific Research Applications
CPT-Se4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
CPT-Se4 exerts its effects by targeting topoisomerase I (TOP1), an enzyme involved in the regulation of DNA topology during replication, recombination, and transcription . The compound stabilizes the covalent binding of TOP1 to its DNA substrates, leading to the formation of reversible, single-strand nicks that produce potentially lethal double-strand DNA breaks, resulting in apoptosis . The activation of this compound is accompanied by the production of selenol intermediates, which catalyze the conversion of glutathione and oxygen to oxidized glutathione and superoxides .
Comparison with Similar Compounds
CPT-Se4 is compared with other seleno-derivatives of Camptothecin, such as CPT-Se3. Both compounds exhibit improved potency in killing cancer cells and inhibiting tumor growth compared to their parent compound, Camptothecin . The intrinsic fluorescence of Camptothecin is severely quenched by the diselenide bond in this compound, which is a unique property not observed in other derivatives . Similar compounds include:
CPT-Se3: Another seleno-derivative with similar cytotoxic properties.
Camptothecin (CPT): The parent compound with lower efficacy compared to its seleno-derivatives.
This compound’s unique properties, such as enhanced cytotoxicity and fluorescence quenching, make it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C25H24N2O7Se2 |
|---|---|
Molecular Weight |
622.4 g/mol |
IUPAC Name |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(2-hydroxyethyldiselanyl)ethyl carbonate |
InChI |
InChI=1S/C25H24N2O7Se2/c1-2-25(34-24(31)32-8-10-36-35-9-7-28)18-12-20-21-16(11-15-5-3-4-6-19(15)26-21)13-27(20)22(29)17(18)14-33-23(25)30/h3-6,11-12,28H,2,7-10,13-14H2,1H3/t25-/m0/s1 |
InChI Key |
KYYSBBRCMDNDAW-VWLOTQADSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OCC[Se][Se]CCO |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OCC[Se][Se]CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea](/img/structure/B15142477.png)
![2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B15142483.png)
![5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol](/img/structure/B15142488.png)




